molecular formula C25H25FN6O2 B2549021 6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 863018-44-4

6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2549021
CAS No.: 863018-44-4
M. Wt: 460.513
InChI Key: HHRLUGXIIAXNOC-UHFFFAOYSA-N
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Description

6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C25H25FN6O2 and its molecular weight is 460.513. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Activities

A series of pyrido[2,3-d]pyrimidine derivatives, including compounds structurally similar to the specified chemical, were designed and synthesized as potential anticonvulsants and antidepressants. These compounds were evaluated through pharmacological tests such as the maximal electroshock test, forced swimming test, and tail suspension test in mice. The findings highlighted that certain derivatives exhibited significant anticonvulsant activity, surpassing the reference drug carbamazepine, and potent antidepressant properties comparable to fluoxetine. This demonstrates the potential of these compounds in the development of new therapeutic agents for neurological disorders (Zhang et al., 2016).

Antimicrobial Properties

Another research avenue explores the antibacterial activity of novel pyrimidine derivatives containing the 1,2,4-triazolo[1,5-a]pyrimidine ring. These compounds were synthesized and assessed against various Gram-positive and Gram-negative bacterial strains. The results indicated that these derivatives possess antibacterial activity, suggesting their potential utility in combating bacterial infections (Lahmidi et al., 2019).

Anticonvulsant and Antidepressant Evaluation

Further studies on pyrazolo[3,4-d]pyrimidine and triazolo[4,5-d]pyrimidine derivatives revealed their efficacy as anticonvulsants. Through modifications of the imidazole ring atoms, these analogs were tested for their anticonvulsant activity. Although less active than the leading compound against maximal electroshock-induced seizures in rats, the research provided valuable insights into the structural requirements for optimal anticonvulsant activity, highlighting the importance of electrostatic potential maps in the design of new drugs (Kelley et al., 1995).

Future Directions

Research on the development of similar compounds as inhibitors against various diseases is actively being conducted . Compounds containing [1,2,4]triazolo[4,3-b]pyridazine derivatives offer promising starting molecules for designing potent inhibitors .

Properties

IUPAC Name

6-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN6O2/c26-21-8-6-20(7-9-21)15-32-24-23(28-29-32)25(34)31(17-27-24)16-22(33)30-12-10-19(11-13-30)14-18-4-2-1-3-5-18/h1-9,17,19H,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRLUGXIIAXNOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CN3C=NC4=C(C3=O)N=NN4CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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